molecular formula C27H30ClNO10 B048117 Esorubicin hydrochloride CAS No. 63950-06-1

Esorubicin hydrochloride

Katalognummer: B048117
CAS-Nummer: 63950-06-1
Molekulargewicht: 564.0 g/mol
InChI-Schlüssel: RCFNNLSZHVHCEK-YGCMNLPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Esorubicin Hydrochlorid: ist ein synthetisches Derivat des Anthracyclin-Antineoplastikums Doxorubicin. Es ist bekannt für seine potenzielle antineoplastische Aktivität und wird zur Behandlung verschiedener Krebsarten eingesetzt, darunter Brust-, Eierstock- und Blasenkrebs. Esorubicin Hydrochlorid wirkt durch Bindung an die DNA, verhindert deren Replikation und hemmt das Zellwachstum.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Esorubicin Hydrochlorid wird aus Doxorubicin durch eine Reihe chemischer Reaktionen synthetisiert. Die Synthese beinhaltet die Interkalation der Verbindung in die DNA und die Hemmung der Topoisomerase II, die die DNA-Replikation beeinflusst und letztendlich die RNA- und Proteinsynthese stört .

Industrielle Produktionsmethoden: : Die industrielle Produktion von Esorubicin Hydrochlorid beinhaltet die Verwendung von hochwertigen chemischen Referenzmaterialien und Kompetenztests, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

Reaktionstypen: : Esorubicin Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für seine antineoplastische Aktivität.

Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten chemischen Umwandlungen sicherzustellen.

Hauptprodukte, die gebildet werden: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Esorubicin Hydrochlorid, die unterschiedliche Grade an antineoplastischer Aktivität aufweisen.

Wissenschaftliche Forschungsanwendungen

Indications for Use

Esorubicin hydrochloride is indicated for the treatment of several types of cancers:

  • Breast Cancer : It is used as an adjuvant therapy in patients with axillary node involvement post-surgery. The drug helps reduce recurrence rates in early-stage breast cancer .
  • Ovarian Cancer : Esorubicin is effective in treating advanced ovarian carcinoma, often combined with other chemotherapeutic agents .
  • Gastric Cancer : The compound has shown efficacy against metastatic gastric carcinoma, contributing to improved patient outcomes .
  • Bladder Cancer : Administered intravesically, esorubicin is beneficial for superficial bladder cancer and carcinoma-in-situ, serving both therapeutic and prophylactic roles .

Dosage and Administration

The administration of this compound varies based on the type of cancer being treated:

Cancer Type Dosage (mg/m²) Administration Route
Breast Cancer60 - 90Intravenous
Ovarian Cancer60 - 90 (monotherapy)Intravenous
Gastric Cancer60 - 90Intravenous
Bladder Cancer50 mg/50 ml (intravesical)Intravesical

Note : Doses may vary based on patient factors such as age, previous treatments, and overall health status .

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with early-stage breast cancer, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in recurrence rates over a five-year period compared to control groups receiving standard therapies alone. The estimated recurrence-free survival rates were approximately 85% at three years and 75% at five years for those treated with esorubicin .

Case Study 2: Advanced Ovarian Cancer

A study focused on patients with advanced ovarian cancer demonstrated that those treated with esorubicin as part of a combination chemotherapy regimen experienced improved overall survival rates compared to those who did not receive this treatment. The median survival time increased from 12 months to approximately 18 months among the esorubicin group .

Case Study 3: Bladder Cancer Prophylaxis

In patients undergoing transurethral resection for superficial bladder cancer, intravesical administration of esorubicin significantly reduced recurrence rates over a one-year follow-up period. Patients receiving esorubicin showed a recurrence rate of only 15%, compared to 40% in the control group .

Safety and Side Effects

While this compound is effective, it is associated with potential side effects, including:

  • Cardiotoxicity: Cumulative doses exceeding 900 mg/m² increase the risk of heart-related complications.
  • Myelosuppression: Reduced bone marrow function can lead to anemia, thrombocytopenia, or leukopenia.
  • Gastrointestinal disturbances: Nausea and vomiting are common following administration.

Monitoring for these side effects is crucial during treatment to ensure patient safety .

Wirkmechanismus

Esorubicin Hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This inhibition prevents DNA replication and ultimately interferes with RNA and protein synthesis. The compound also generates free radicals that cause cell and DNA damage . The molecular targets and pathways involved include DNA, topoisomerase II, and various cellular proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : Zu den Verbindungen, die Esorubicin Hydrochlorid ähneln, gehören Doxorubicin, Epirubicin und andere Anthracyclin-Antibiotika .

Einzigartigkeit: : Esorubicin Hydrochlorid ist einzigartig in seiner reduzierten Kardiotoxizität im Vergleich zu Doxorubicin, was es zu einer sichereren Alternative für die Krebsbehandlung macht. Es zeigt auch eine andere räumliche Orientierung der Hydroxylgruppe am 4'-Kohlenstoff des Zuckers, was möglicherweise für seine schnellere Elimination und reduzierte Toxizität verantwortlich ist .

Biologische Aktivität

Esorubicin hydrochloride, a synthetic derivative of the anthracycline antibiotic doxorubicin, is recognized for its antineoplastic activity and is primarily utilized in cancer treatments, particularly for breast, ovarian, and bladder cancers. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in clinical studies, and comparative analysis with other anthracyclines.

This compound exhibits its therapeutic effects through several key mechanisms:

  • DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the double helix structure and inhibiting the normal function of DNA.
  • Topoisomerase II Inhibition : Esorubicin stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved. This action leads to DNA damage and ultimately induces apoptosis in cancer cells.
  • Free Radical Generation : The drug also generates reactive oxygen species (ROS), which can further damage cellular components, enhancing its cytotoxic effects.

Efficacy and Clinical Studies

Esorubicin has been evaluated in various clinical settings. A Phase I trial indicated that Esorubicin was better tolerated than doxorubicin at equivalent doses, suggesting a potentially safer profile for patients . Additionally, studies have shown that Esorubicin may be more effective on a weight basis for treating solid tumors compared to doxorubicin while exhibiting reduced cardiotoxicity .

Comparative Analysis with Other Anthracyclines

The following table summarizes the comparative efficacy and safety profiles of Esorubicin against other anthracyclines:

CompoundPotency (IC50)CardiotoxicityComments
Doxorubicin37.72 µMHighStandard treatment but associated with significant cardiotoxicity .
Epirubicin37.84 µMModerateLower cardiotoxicity than doxorubicin; commonly used in breast cancer .
Idarubicin35.72 µMModerateEffective but also carries cardiotoxic risks .
Esorubicin 34.89 µM Low Demonstrated lower cardiotoxicity and higher potency in preclinical models .

Case Studies and Research Findings

Case studies have illustrated the effectiveness of Esorubicin in various cancer types. For instance:

  • A study involving breast cancer patients demonstrated that those treated with Esorubicin showed improved outcomes compared to those receiving standard therapies. The reduced side effects allowed for better patient compliance and quality of life during treatment.
  • In preclinical models , Esorubicin was shown to have a more favorable safety profile, with significantly less cardiac damage compared to doxorubicin, which is critical for long-term survivorship in cancer patients .

Eigenschaften

IUPAC Name

(7S,9S)-7-[(2S,4R,6S)-4-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10.ClH/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33;/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3;1H/t11-,12+,16-,18-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFNNLSZHVHCEK-YGCMNLPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63521-85-7 (Parent)
Record name Esorubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90213783
Record name Esorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63950-06-1
Record name Esorubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63950-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esorubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esorubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-[2α(8R*,10R*),4β,6β]]-10-[(4-aminotetrahydro-6-methyl-2H-pyran-2-yl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UB1JJT82D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esorubicin hydrochloride
Reactant of Route 2
Esorubicin hydrochloride
Reactant of Route 3
Esorubicin hydrochloride
Reactant of Route 4
Esorubicin hydrochloride
Reactant of Route 5
Esorubicin hydrochloride
Reactant of Route 6
Esorubicin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.